2-(4-chlorophenoxy)-2-methyl-N-(2-methylquinolin-5-yl)propanamide
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Overview
Description
2-(4-chlorophenoxy)-2-methyl-N-(2-methylquinolin-5-yl)propanamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline moiety, a chlorophenoxy group, and a propanamide backbone, which contribute to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(2-methylquinolin-5-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorophenol reacts with an appropriate leaving group.
Coupling with Propanamide: The final step involves coupling the quinoline and chlorophenoxy intermediates with a propanamide derivative under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-(2-methylquinolin-5-yl)propanamide can undergo various chemical reactions, including:
- **Reduction
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or other oxidized derivatives.
Properties
Molecular Formula |
C20H19ClN2O2 |
---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(2-methylquinolin-5-yl)propanamide |
InChI |
InChI=1S/C20H19ClN2O2/c1-13-7-12-16-17(22-13)5-4-6-18(16)23-19(24)20(2,3)25-15-10-8-14(21)9-11-15/h4-12H,1-3H3,(H,23,24) |
InChI Key |
NWMQERNZYQTKSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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